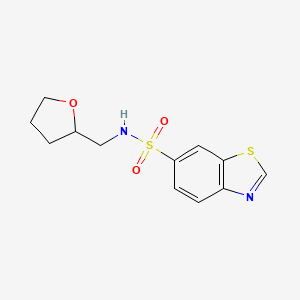

N-(Tetrahydrofuran-2-ylmethyl)-1,3-benzothiazole-6-sulfonamide

Description

Propriétés

IUPAC Name |

N-(oxolan-2-ylmethyl)-1,3-benzothiazole-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S2/c15-19(16,14-7-9-2-1-5-17-9)10-3-4-11-12(6-10)18-8-13-11/h3-4,6,8-9,14H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNCCPHQRUCEGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNS(=O)(=O)C2=CC3=C(C=C2)N=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201180774 | |

| Record name | 6-Benzothiazolesulfonamide, N-[(tetrahydro-2-furanyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201180774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427460-47-6 | |

| Record name | 6-Benzothiazolesulfonamide, N-[(tetrahydro-2-furanyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Benzothiazolesulfonamide, N-[(tetrahydro-2-furanyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201180774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(Tetrahydrofuran-2-ylmethyl)-1,3-benzothiazole-6-sulfonamide typically involves the reaction of tetrahydrofuran-2-ylmethylamine with 1,3-benzothiazole-6-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the reaction conditions and improving the yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

N-(Tetrahydrofuran-2-ylmethyl)-1,3-benzothiazole-6-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazoles.

Applications De Recherche Scientifique

Chemical Properties and Structure

N-(Tetrahydrofuran-2-ylmethyl)-1,3-benzothiazole-6-sulfonamide has the following chemical formula:

- Chemical Formula : C₁₂H₁₄N₂O₃S₂

- Molecular Weight : 298.381 g/mol

- CAS Number : 1427460-47-6

The compound features a benzothiazole core, which is known for its biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Benzothiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains. The mechanism often involves the inhibition of essential enzymes or metabolic pathways in bacteria.

Anticancer Potential

The compound has shown promise as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDK2/4/6 has been linked to reduced proliferation of cancer cells. This suggests that this compound could be developed as a potential anticancer agent .

Neurological Applications

Recent studies have indicated that benzothiazole derivatives may have neuroprotective effects. Compounds similar to this compound are being investigated for their ability to modulate pathways involved in neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various benzothiazole derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) lower than 0.01 µM against Mycobacterium tuberculosis, indicating strong potential as an anti-TB agent .

Case Study 2: Cancer Cell Proliferation

A recent investigation into the effects of CDK inhibitors revealed that this compound significantly reduced the proliferation of several cancer cell lines in vitro. The study highlighted its potential as a therapeutic candidate for further development in oncology .

Mécanisme D'action

The mechanism of action of N-(Tetrahydrofuran-2-ylmethyl)-1,3-benzothiazole-6-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation in tissues .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The following table highlights key structural and functional differences between the target compound and related benzothiazole or heterocyclic derivatives:

Key Observations :

- Stereochemical Complexity : The THF moiety introduces a chiral center, which is absent in the spirocyclic 6-Oxa-1-azaspiro[3.4]octane . This may influence enantioselective interactions in biological systems.

- Heterocyclic Core : Replacing benzothiazole with naphthyridine (3-(Dimethoxymethyl)-1,5-naphthyridine ) alters π-π stacking and hydrogen-bonding capabilities, affecting binding affinity in medicinal chemistry contexts .

Pharmacological Potential

- Benzothiazole sulfonamides are known inhibitors of carbonic anhydrases and kinases. The THF substituent could modulate selectivity for these targets.

- Methylsulfanyl analogs (e.g., N-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-6-amine ) may exhibit weaker enzyme inhibition due to reduced hydrogen-bonding capacity compared to sulfonamides .

Activité Biologique

N-(Tetrahydrofuran-2-ylmethyl)-1,3-benzothiazole-6-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C12H14N2O2S

- CAS Number : 1427460-47-6

- Molecular Weight : 254.32 g/mol

The compound features a benzothiazole moiety which is known for its pharmacological significance, especially in developing anti-cancer and anti-infective agents.

The biological activity of this compound can be attributed to several mechanisms:

- Anticancer Activity : Recent studies indicate that derivatives of benzothiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to N-(Tetrahydrofuran-2-ylmethyl)-1,3-benzothiazole have shown IC50 values in the micromolar range against MCF cell lines, indicating their potential as anticancer agents .

- Antimicrobial Properties : Benzothiazole derivatives have demonstrated activity against a range of pathogens. Some studies report that similar compounds exhibit antibacterial effects against Gram-positive and Gram-negative bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

- Anti-inflammatory Effects : The sulfonamide group in the compound may contribute to its anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways .

Anticancer Activity

A study exploring the anticancer potential of benzothiazole derivatives found that this compound showed promising results in inhibiting tumor growth in vivo. The compound was tested on tumor-bearing mice, where it significantly suppressed tumor growth compared to control groups .

Antimicrobial Efficacy

In vitro studies have demonstrated that similar benzothiazole compounds possess effective antimicrobial activity. For example, one derivative exhibited an MIC (Minimum Inhibitory Concentration) of 0.015 mg/mL against S. aureus, showcasing its potential as an effective antimicrobial agent .

Comparative Analysis of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(Tetrahydrofuran-2-ylmethyl)-1,3-benzothiazole-6-sulfonamide?

- Methodological Answer : The synthesis typically involves coupling a tetrahydrofuran (THF)-derived amine with a benzothiazole sulfonyl chloride intermediate. For example, THF-containing precursors can be reacted with sulfonating agents under anhydrous conditions. Key steps include:

- Reaction Monitoring : Use thin-layer chromatography (TLC) to track progress (e.g., 3-day reaction in THF at room temperature, as in ).

- Purification : Column chromatography or recrystallization from ethanol/THF mixtures isolates the product (e.g., ).

- Critical Parameters : Control stoichiometry (1:1 molar ratio of reactants) and use triethylamine (Et₃N) as a base to neutralize HCl byproducts .

Q. How can spectroscopic techniques characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify protons on the tetrahydrofuran ring (δ ~1.5–4.0 ppm) and sulfonamide NH (δ ~7–10 ppm). The benzothiazole moiety shows aromatic signals (δ ~7–8 ppm) .

- Mass Spectrometry : Exact mass analysis (e.g., 352.0668 Da for related sulfonamides) confirms molecular formula ( ).

- IR Spectroscopy : Detect sulfonamide S=O stretches (~1350–1150 cm⁻¹) and benzothiazole C=N (~1650 cm⁻¹) .

Q. What initial biological screening approaches are recommended?

- Methodological Answer :

- Antimicrobial Assays : Use microdilution methods (MIC determination) against Gram-positive/negative bacteria, referencing protocols for structurally similar 1,3,4-thiadiazole derivatives ().

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) with dose ranges of 1–100 µM. Compare with benzenesulfonamide analogs ( ).

- Data Validation : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can hydrogen bonding patterns in its crystal structure be analyzed?

- Methodological Answer :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen-bonding networks. Assign graph-set notations (e.g., Etter’s rules) to classify motifs like R₂²(8) rings ( ).

- Thermal Analysis : Correlate melting points (e.g., 130–136°C decomposition in ) with crystal packing stability.

- Contradiction Handling : If experimental data conflicts with computational predictions (e.g., DFT calculations), re-examine disorder modeling or solvent inclusion .

Q. How to resolve discrepancies in reported biological activity data?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., tetrahydrofuran vs. cyclohexyl groups in ) on potency.

- Solubility Adjustments : Test derivatives with polar groups (e.g., hydroxylation of the THF ring) to improve bioavailability.

- Statistical Validation : Apply ANOVA to assess significance of activity variations across multiple assays .

Q. What computational methods predict reactivity and metabolic pathways?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic sites (e.g., sulfonamide sulfur).

- Metabolite Prediction : Use software like GLORY to simulate oxidative pathways (e.g., THF ring opening or sulfonamide cleavage) ( ).

- Validation : Cross-check with LC-MS/MS data from in vitro microsomal assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.